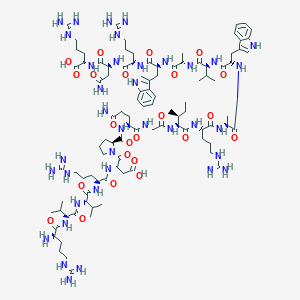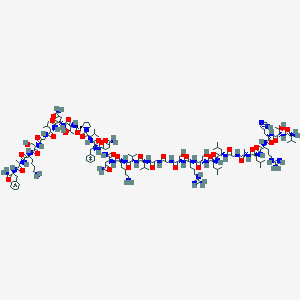
イソロイシン-プロリン-プロリン
説明
Isoleucyl-prolyl-proline (IPP) belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . It is a dietary supplement that is a combination of three amino acids: isoleucine, proline, and proline .
Synthesis Analysis
The most efficient way of producing high concentrations of these lactotripeptides (LTPs) is enzymatic hydrolysis of dairy protein (casein) with the use of a mixture of several enzymes derived from the nongenetically modified organism Aspergillus oryzae, including proteases and peptidases .
Chemical Reactions Analysis
The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl). Experimental and computational evidence for the stereoelectronic origins of this enhanced prolyl reactivity is presented .
科学的研究の応用
血圧管理
IPPは、バリル-プロリル-プロリン(VPP)とともに、正常な血圧の維持に役立つことが実証されています。 これらのラクトトリペプチドは、血圧調節に役割を果たすアンジオテンシン変換酵素(ACE)を阻害することが知られています .
心臓血管の健康
研究によると、IPPは血圧を低下させる効果を発揮する可能性があり、これは心臓血管の健康に有益です。 これらのペプチドは、いくつかの集団で収縮期血圧を低下させることが示されています .
ニュートラシューティカルアプリケーション
IPP含有量が増加した飲料は、血圧を低下させる特性を持つため、副作用なしに、ニュートラシューティカル上の利点があると考えられています .
代謝調節
作用機序
Mode of Action
IPP exerts its effects by inhibiting ACE, thereby reducing the production of angiotensin II . This leads to a decrease in vasoconstriction and ultimately results in lower blood pressure . Additionally, IPP is said to improve arterial flexibility by increasing the production of eNOS . This results in the production of more nitric oxide, which further aids in the relaxation of blood vessels .
Pharmacokinetics
This allows it to be physiologically active and exert its effects on blood pressure regulation .
Result of Action
The primary result of IPP’s action is a significant reduction in systolic blood pressure . This effect has been observed in several populations, with the size of the effect varying among studies . The reduction in blood pressure is stronger in hypertensive subjects than in non-hypertensive subjects .
Action Environment
The action of IPP can be influenced by various environmental factors. For instance, the effect of IPP on blood pressure can be influenced by the baseline blood pressure status of the subjects . Furthermore, the effect of IPP remains significant when limiting the analysis to series that tested the usual doses of IPP consumed daily . This suggests that IPP could play a role in controlling blood pressure in various environments and for doses that can potentially be consumed as an everyday supplement .
生化学分析
Biochemical Properties
Isoleucyl-prolyl-proline interacts with various biomolecules, most notably the angiotensin-converting enzyme (ACE). It acts as an ACE inhibitor, which means it blocks the action of ACE . ACE is an enzyme that converts angiotensin I into angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP helps to reduce the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
Isoleucyl-prolyl-proline has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce the production of nitric oxide (NO) in cultured vascular endothelial cells . NO is a potent vasodilator, and its increased production can lead to the relaxation of blood vessels and a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of action of Isoleucyl-prolyl-proline primarily involves its interaction with ACE. As an ACE inhibitor, IPP binds to ACE and prevents it from converting angiotensin I into angiotensin II . This leads to a decrease in the levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
The effects of Isoleucyl-prolyl-proline have been observed over time in laboratory settings. It has been found to exert its blood pressure-lowering effects in both animals and humans
Dosage Effects in Animal Models
The effects of Isoleucyl-prolyl-proline have been studied in animal models, particularly in relation to its dosage. For instance, it has been found to exert blood pressure-lowering effects in spontaneously hypertensive rats
Metabolic Pathways
The specific metabolic pathways that Isoleucyl-prolyl-proline is involved in are not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely involved in the renin-angiotensin system, a key regulatory pathway of blood pressure .
Transport and Distribution
The transport and distribution of Isoleucyl-prolyl-proline within cells and tissues are not clearly defined in the current literature. Given its biochemical properties and effects on cells, it is likely that it is transported and distributed in a manner that allows it to interact with ACE and exert its inhibitory effects .
Subcellular Localization
The subcellular localization of Isoleucyl-prolyl-proline is not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely localized in areas where ACE is present, allowing it to exert its inhibitory effects .
特性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYQMFCIJNWDQZ-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26001-32-1 | |
| Record name | L-Proline, L-isoleucyl-L-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for isoleucyl-prolyl-proline (IPP) in lowering blood pressure?
A1: IPP, along with the related tripeptide valyl-prolyl-proline (VPP), is proposed to act as an inhibitor of angiotensin I-converting enzyme (ACE). [, ] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP and VPP could potentially reduce the formation of angiotensin II and thereby lower blood pressure. []
Q2: What is the evidence for IPP's effect on blood pressure from in vitro studies?
A2: In vitro studies have shown that high concentrations of IPP and VPP can inhibit ACE activity. [] Additionally, these tripeptides have been shown to induce nitric oxide (NO) production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings, suggesting a potential vasodilatory effect. []
Q3: Have there been any clinical trials investigating the effects of IPP on blood pressure? What were the key findings?
A3: Yes, several clinical trials have investigated the effects of IPP-containing products on blood pressure, primarily in individuals with mild hypertension:
- Fermented milk vs. pure peptides: A study comparing the effects of Lactobacillus helveticus fermented milk containing IPP and VPP to pure peptides in water found that the fermented milk product was more effective in attenuating the development of hypertension in a rat model. [] This suggests that other components in the fermented milk may contribute to the observed effects.
- Long-term effects: One study found that long-term consumption of Lactobacillus helveticus fermented milk containing IPP and VPP reduced augmentation index in hypertensive subjects. []
Q4: Has a cause-and-effect relationship been established between IPP consumption and blood pressure regulation?
A4: The European Food Safety Authority (EFSA) Panel on Dietetic Products, Nutrition and Allergies concluded that a cause-and-effect relationship between the consumption of IPP and VPP and maintenance of normal blood pressure has not been established. [, ] This conclusion was based on a review of multiple studies, some of which showed positive effects while others did not.
Q5: What are the limitations of the current research on IPP and blood pressure?
A5: Several limitations exist in the current research on IPP and blood pressure, including:
- Methodological limitations: Several studies reporting positive effects of IPP on blood pressure suffered from major methodological limitations, making it difficult to interpret the results. [, ]
- Inconsistency in findings: There is inconsistency in the findings across different studies, with some showing positive effects while others show no effect. [, ]
- Lack of mechanistic understanding: While IPP and VPP are proposed to act as ACE inhibitors, the precise mechanism by which they might exert their effects at the proposed doses remains unclear. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















